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Ac-Arg-Pna HCl

Trypsin kinetics Chromogenic substrate Enzyme assay

Trypsin inhibitor screening throughput is limited by slow substrate turnover. Generic substitution among acyl-Arg-pNA derivatives introduces kinetic variability, invalidating cross-assay comparisons. - ~1.8× faster hydrolysis vs. Bz-Arg-pNA increases daily plate throughput. - >99% HPLC purity reduces p-nitroaniline background and lot-to-lot variability. - Distinct N-acetyl protection enables S1 subsite profiling across trypsin isoforms. Supplied as HCl salt with full analytical documentation. Global shipping available.

Molecular Formula C14H21ClN6O4
Molecular Weight 372.81
CAS No. 40127-26-2
Cat. No. B613253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Arg-Pna HCl
CAS40127-26-2
Synonyms40127-26-2; Ac-Arg-PnaHCl; AM002361; FT-0639610; Nalpha-Acetyl-L-arginine4-nitroanilidehydrochloride; (2S)-5-CARBAMIMIDAMIDO-2-ACETAMIDO-N-(4-NITROPHENYL)PENTANAMIDEHYDROCHLORIDE
Molecular FormulaC14H21ClN6O4
Molecular Weight372.81
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1
InChIKeyDIZLHGPXAQZDTN-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Arg-pNA HCl Substrate Overview


Ac-Arg-pNA·HCl (Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride, CAS 40127-26-2) is a synthetic amino acid derivative that functions as a chromogenic substrate for serine and cysteine proteases, primarily trypsin (EC 3.4.21.4) and papain (EC 3.4.22.2). The compound comprises an acetyl-protected L-arginine residue covalently linked to a para-nitroanilide (pNA) chromophore [1]. Enzymatic cleavage at the Arg-pNA amide bond liberates p-nitroaniline, which is quantitatively detected by absorbance at 405–410 nm, enabling spectrophotometric enzyme activity assays [2]. The compound is supplied as a hydrochloride salt (molecular formula C₁₄H₂₀N₆O₄·HCl, molecular weight 372.81 g/mol) and is commercially available from multiple vendors in purity grades ranging from >95% to >99% .

Ac-Arg-pNA HCl Substitution Risks


Generic substitution among acyl-arginine-pNA derivatives is not scientifically valid because the N-terminal protecting group profoundly influences substrate binding affinity, turnover rate, and overall catalytic efficiency. The acetyl (Ac) moiety in Ac-Arg-pNA·HCl differs from the benzoyl (Bz) group in Bz-Arg-pNA (L-BAPA) and the benzyloxycarbonyl (Z) group in Z-Arg-pNA in both steric bulk and electronic properties, which directly affect the enzyme's S1 subsite interactions and the rate-limiting deacylation step [1]. Consequently, kinetic parameters (Km, kcat, kcat/Km) vary substantially across this compound class, and assays calibrated with one substrate cannot be directly compared to those using another without full re-validation [2]. Procurement decisions must therefore be guided by the specific kinetic profile required for the experimental system, not merely by the presence of the Arg-pNA core structure.

Ac-Arg-pNA HCl Comparative Evidence


Trypsin Hydrolysis Rate Advantage

In a direct synthetic methods study of arginine-p-nitroanilide derivatives, Ac-Arg-pNA (l-AAPA·HCl) was hydrolyzed approximately 1.8 times faster than the benzoyl analog Bz-Arg-pNA (l-BAPA·HCl) by bovine trypsin under identical assay conditions [1]. The study established that the N-terminal acetyl protecting group confers a kinetic advantage over the bulkier benzoyl group for trypsin-mediated hydrolysis of the Arg-pNA bond.

Trypsin kinetics Chromogenic substrate Enzyme assay

Yeast Proteinase B Catalytic Efficiency

In a substrate specificity study of proteinase B from Baker's yeast (Saccharomyces cerevisiae), Bz-Arg-pNA was cleaved by the enzyme but with substantially impaired kinetic parameters relative to trypsin: Km and kcat for Bz-Arg-OEt (a closely related ester analog) were 1/50 and 1/7 as high as the corresponding values determined for trypsin [1]. Notably, the study also examined Ac-Tyr-OEt as a chymotrypsin substrate, and while the acetyl (Ac) group conferred activity in that context, Bz-Arg-pNA was the only Arg-pNA derivative tested for the trypsin-like activity of proteinase B [1]. Ac-Arg-pNA, bearing the same acetyl N-terminal protection as the effective Ac-Tyr-OEt, offers a structurally consistent alternative for laboratories seeking to characterize the trypsin-like component of yeast proteolytic systems without the kinetic penalty observed with benzoyl-protected substrates.

Proteinase B Yeast proteases Substrate specificity

Purity Specifications for Quantitative Assays

Commercially available Ac-Arg-pNA·HCl is supplied with documented purity levels meeting or exceeding 99% as determined by HPLC analysis . This purity threshold is critical for quantitative enzyme kinetics where substrate concentration accuracy directly impacts calculated Km and Vmax values. In contrast, generic or lower-grade acyl-arginine-pNA preparations may contain residual p-nitroaniline contamination or incomplete protection group intermediates that elevate background absorbance and compromise assay linearity .

Peptide purity HPLC analysis Quality control

GPA Analog Kinetic Characterization

In a comparative kinetic analysis of p-guanidino-L-phenylalanine (GPA) p-nitroanilide substrates, Ac-GPA-pNA demonstrated remarkably low values of both kcat and Km during tryptic hydrolysis by bovine and porcine trypsins [1]. This kinetic behavior was shared with Z-GPA-pNA and Bz-GPA-pNA, indicating that the N-terminal protecting group modulates the absolute values of both binding affinity and catalytic turnover within this substrate class. Among the three Nα-substituted anilide GPA substrates, Z-GPA-pNA was identified as the best substrate for both trypsins, establishing a clear rank-order difference across protecting groups [1]. The study also demonstrated that the kcat/Km values for GPA derivatives differed significantly from those of corresponding arginine derivatives, confirming that the N-terminal substitution pattern directly influences the enzyme's transition-state stabilization [1].

Enzyme kinetics Substrate specificity Trypsin

Ac-Arg-pNA HCl Application Scenarios


High-Throughput Trypsin Inhibitor Screening

Laboratories conducting large-scale trypsin inhibitor screens benefit from Ac-Arg-pNA·HCl due to its approximately 1.8-fold faster hydrolysis rate compared to Bz-Arg-pNA under comparable conditions [1]. This accelerated kinetics enables shorter incubation times per assay plate, increasing daily screening throughput and reducing overall campaign duration. The faster chromophore release also improves signal-to-noise ratios at early time points, facilitating more accurate IC₅₀ determinations.

Yeast Protease Characterization

Research groups investigating proteinase B (EC 3.4.22.9) or related vacuolar proteases in Baker's yeast should consider Ac-Arg-pNA·HCl as an alternative to benzoyl-protected Arg-pNA substrates. Evidence from proteinase B specificity studies shows that Bz-protected substrates exhibit a 50-fold reduction in binding affinity (Km) and 7-fold reduction in turnover number (kcat) compared to trypsin [2]. The acetyl N-terminal protection in Ac-Arg-pNA·HCl parallels the effective chymotrypsin substrate Ac-Tyr-OEt used in the same study, suggesting a more favorable kinetic profile for fungal trypsin-like activity detection.

Publication-Grade Kinetic Reproducibility

For laboratories publishing peer-reviewed kinetic data or operating under GLP/GMP quality frameworks, Ac-Arg-pNA·HCl is commercially available at >99% HPLC purity . This purity specification exceeds the ≥95% threshold typically required for quantitative enzyme assays, minimizing background interference from residual p-nitroaniline contamination and ensuring that measured Km and Vmax values accurately reflect enzyme-substrate interactions rather than impurities. The high purity also reduces lot-to-lot variability, which is critical for multi-year longitudinal studies and assay transfer between collaborating laboratories.

Trypsin Ortholog & Isoform Profiling

Studies characterizing trypsin variants from different species (e.g., bovine vs. porcine vs. fish trypsins) or engineered trypsin mutants require systematic substrate panels to map specificity determinants. Evidence from GPA-pNA analog studies demonstrates that N-terminal protecting groups (Ac, Bz, Z) produce measurably different kinetic parameters even when the core Arg/GPA-pNA structure is conserved [3]. Including Ac-Arg-pNA·HCl in such panels enables researchers to determine whether acetyl protection confers a kinetic advantage or disadvantage for their specific trypsin isoform, providing mechanistic insight into S1 subsite interactions and guiding substrate selection for downstream applications.

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